molecular formula C26H20FN3OSn B14641735 {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-88-3

{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide

Cat. No.: B14641735
CAS No.: 51951-88-3
M. Wt: 528.2 g/mol
InChI Key: UMEWHBWEBRWCKD-UHFFFAOYSA-M
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Description

{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound characterized by the presence of fluorophenyl, imino, triphenylstannyl, and cyanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 4-fluoroaniline with triphenyltin chloride in the presence of a base, followed by the addition of cyanamide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol

Uniqueness

What sets {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is the presence of the triphenylstannyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making the compound particularly valuable for specific applications in research and industry.

Properties

CAS No.

51951-88-3

Molecular Formula

C26H20FN3OSn

Molecular Weight

528.2 g/mol

IUPAC Name

triphenylstannyl N-cyano-N'-(4-fluorophenyl)carbamimidate

InChI

InChI=1S/C8H6FN3O.3C6H5.Sn/c9-6-1-3-7(4-2-6)12-8(13)11-5-10;3*1-2-4-6-5-3-1;/h1-4H,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1

InChI Key

UMEWHBWEBRWCKD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=NC4=CC=C(C=C4)F)NC#N

Origin of Product

United States

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